4-Iodophenyl 4-fluorobenzoate

Description

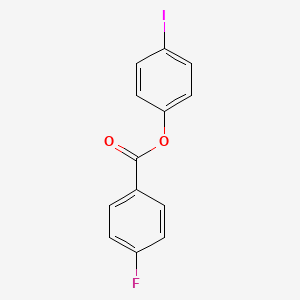

4-Iodophenyl 4-fluorobenzoate (B1226621) is a disubstituted aromatic ester that has emerged as a compound of interest in specialized areas of chemical research. Its structure, featuring a 4-iodophenyl group ester-linked to a 4-fluorobenzoyl moiety, combines several functionalities that make it a valuable building block. The presence of two different halogen atoms (iodine and fluorine) on distinct aromatic rings, connected by a stable ester linkage, provides multiple sites for selective chemical modification. This positions the compound as a versatile intermediate in the synthesis of more complex molecules, including liquid crystals and potential radiopharmaceuticals. lookchem.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVSRGOGMBSZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 4-Iodophenyl 4-fluorobenzoate (B1226621)

The synthesis of 4-Iodophenyl 4-fluorobenzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry. This can be accomplished using both classical and modern approaches, which rely on the effective synthesis of its key precursors.

Esterification Reactions: Classical and Modern Approaches

The most direct and common method for synthesizing this compound is the esterification reaction between 4-iodophenol (B32979) and 4-fluorobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, where an acid chloride reacts with a phenol (B47542) in the presence of a base.

Classical Approach: In a typical laboratory setting, 4-iodophenol is dissolved in a suitable solvent, often a non-polar organic solvent like dichloromethane (B109758) or diethyl ether. A base, such as pyridine (B92270) or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid that is generated during the reaction. 4-fluorobenzoyl chloride is then added, usually dropwise, to the stirred solution. The reaction is often carried out at room temperature and can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with dilute acid and brine to remove the base and any unreacted starting materials, followed by drying over an anhydrous salt like sodium sulfate (B86663) and removal of the solvent under reduced pressure to yield the crude ester. Purification is typically achieved by recrystallization or column chromatography.

Modern Approaches: While the classical approach is generally effective, modern variations aim to improve yield, purity, and reaction times. These can include the use of alternative coupling reagents to activate the carboxylic acid (4-fluorobenzoic acid) directly, bypassing the need for the more reactive acid chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct esterification with 4-iodophenol. Another modern technique involves visible-light-induced synthesis of esters, which can offer a self-propagating radical reaction pathway under mild conditions. wright.edu

Below is a table summarizing the key reactants and conditions for the esterification:

| Reactant 1 | Reactant 2 | Reagents/Catalysts | Solvent | General Conditions |

| 4-Iodophenol | 4-Fluorobenzoyl chloride | Pyridine or Triethylamine | Dichloromethane or Diethyl ether | Room temperature |

| 4-Iodophenol | 4-Fluorobenzoic acid | DCC/DMAP or EDC/DMAP | Dichloromethane or DMF | Room temperature |

Precursor Synthesis and Functional Group Interconversions (FGIs)

The availability and purity of the starting materials, 4-iodophenol and 4-fluorobenzoyl chloride, are crucial for the successful synthesis of the final product.

Synthesis of 4-Iodophenol: 4-Iodophenol can be prepared through several synthetic routes. A common method involves the diazotization of 4-aminophenol (B1666318), followed by a Sandmeyer-type reaction with potassium iodide. nih.govmeduniwien.ac.at In this process, 4-aminophenol is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt, which is then reacted with a solution of potassium iodide to introduce the iodine atom onto the aromatic ring. meduniwien.ac.atresearchgate.net An alternative synthesis involves the iodination of salicylic (B10762653) acid followed by decarboxylation. nih.gov

Synthesis of 4-Fluorobenzoyl Chloride: 4-Fluorobenzoyl chloride is typically synthesized from 4-fluorobenzoic acid. A standard method for this conversion is the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), followed by distillation to purify the resulting acid chloride. acs.org Another industrial route involves the chlorination of 4-fluorotoluene (B1294773) to 4-fluorotrichlorotoluene, which is then hydrolyzed to form 4-fluorobenzoyl chloride. researchgate.net

Functional group interconversions are key to accessing these precursors from readily available starting materials. For instance, the conversion of an amino group to a diazonium salt and subsequently to an iodo group is a classic example of a functional group interconversion. Similarly, the conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. wikipedia.org

Advanced Synthetic Strategies for Analogues and Derivatives

The structure of this compound provides two key handles for chemical modification: the carbon-iodine bond on the phenyl ring and the fluorine atom on the benzoate (B1203000) ring. These sites allow for the synthesis of a diverse range of analogues and derivatives using advanced synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Iodophenyl Moieties

The iodine atom on the phenyl ring of this compound is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide variety of analogues.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodophenyl moiety with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This is a highly versatile method for creating biaryl structures. libretexts.orgresearchgate.netrsc.orguwindsor.ca For example, reacting this compound with an arylboronic acid would yield a 4-arylphenyl 4-fluorobenzoate derivative. The reaction conditions are generally mild and tolerate a wide range of functional groups. mdpi.comacs.org

Heck Reaction: In the Heck reaction, the 4-iodophenyl group can be coupled with an alkene to form a new carbon-carbon bond, resulting in a stilbene-like derivative. iitk.ac.innumberanalytics.comchim.it This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-iodophenyl group and a terminal alkyne, leading to the synthesis of aryl-alkyne derivatives. wikipedia.orgresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine. researchgate.net

The following table provides an overview of these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, Base | Stilbene derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne derivative |

Fluorination Reactions for 4-Fluorobenzoate Scaffolds

The fluorine atom on the benzoate ring can also be a site for modification, or alternatively, analogues with different fluorination patterns can be synthesized from corresponding fluorinated precursors.

Nucleophilic Aromatic Substitution (SNA_r): While direct nucleophilic substitution of the fluorine atom on the 4-fluorobenzoate ring is challenging due to the electron-donating nature of the ester group, it can be achieved under harsh conditions or if the ring is further activated by electron-withdrawing groups. rsc.orggoogle.com More commonly, analogues with different halogen patterns are used as precursors for nucleophilic fluorination. For instance, a chloro or bromo analogue could be converted to the fluoro derivative using a fluoride (B91410) source like potassium fluoride, often in the presence of a phase-transfer catalyst. rsc.orgnih.govucla.edu

Electrophilic Fluorination: Electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, can be used to introduce fluorine atoms onto aromatic rings. wikipedia.orgnih.gov While direct fluorination of the ester might be complex, these methods are valuable for synthesizing variously fluorinated benzoic acid precursors, which can then be used to create a library of 4-iodophenyl fluorobenzoate analogues with different fluorination patterns on the benzoate ring. beilstein-journals.orgchinesechemsoc.org

Radiosynthesis and Isotopic Labeling (e.g., 18F-labeling)

The ability to introduce positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), into molecules like this compound is of great importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. meduniwien.ac.atresearchgate.net

The synthesis of ¹⁸F-labeled this compound can be approached in several ways. A common strategy involves the preparation of an ¹⁸F-labeled building block, which is then incorporated into the final molecule.

One of the most widely used ¹⁸F-labeled prosthetic groups is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.govacs.orgresearchgate.netmdpi.com The synthesis of [¹⁸F]SFB itself can be achieved through nucleophilic substitution of a suitable precursor, such as a diaryliodonium salt or a pinacol (B44631) boronate ester, with [¹⁸F]fluoride. mdpi.com Once synthesized, [¹⁸F]SFB can be used to label molecules containing a primary amine. However, for the synthesis of ¹⁸F-labeled this compound, a more direct approach would be the esterification of 4-iodophenol with pre-synthesized 4-[¹⁸F]fluorobenzoic acid or its corresponding acid chloride.

Alternatively, the 4-iodophenyl moiety can serve as a precursor for radiolabeling. For instance, 4-[¹⁸F]fluoroiodobenzene can be synthesized and then used in subsequent coupling reactions. researchgate.netnih.gov Diaryliodonium salts are often employed as precursors for the synthesis of [¹⁸F]fluoroarenes. researchgate.net The resulting ¹⁸F-labeled iodophenyl derivative can then be used in various chemical transformations to build the desired final compound. researchgate.netnih.gov

Design and Application of Iodonium (B1229267) Ylide Precursors for Radiofluorination

The introduction of the radioisotope fluorine-18 ([¹⁸F]) into aromatic molecules is a cornerstone of PET tracer development. Hypervalent iodine compounds, including diaryliodonium salts and aryliodonium ylides, have become essential precursors for this purpose. nih.gov They facilitate rapid and effective radiofluorination on both electron-rich and electron-deficient aryl rings. nih.gov The 4-iodophenyl group within this compound is the key functionality for generating such precursors.

Iodonium ylides are particularly advantageous as they often provide high regioselectivity in the fluorination reaction. nih.gov These stable, often crystalline, precursors can be prepared from iodoarenes. nih.gov For instance, a common method involves the oxidation of an iodoarene, such as a derivative of the 4-iodophenyl moiety, followed by reaction with a β-dicarbonyl compound like Meldrum's acid or barbituric acid derivatives. nih.govnih.gov Spirocyclic iodonium ylides, in particular, have demonstrated exceptional utility as precursors for the one-step, no-carrier-added radiofluorination of non-activated aromatic rings. nih.govsnmjournals.org

The general process involves the ylide precursor reacting with [¹⁸F]fluoride, leading to the selective transfer of the aryl group (originally the iodoarene) to form the desired [¹⁸F]fluoroarene. researchgate.net This method's efficiency has been demonstrated in the synthesis of various PET radiopharmaceuticals, achieving good radiochemical yields and high specific activities. nih.govsnmjournals.org

Table 1: Examples of Iodonium Ylide-Mediated Radiofluorination

| Radiopharmaceutical | Precursor Type | Radiochemical Yield/Conversion | Reference |

|---|---|---|---|

| [¹⁸F]FPEB | Spirocyclic Iodonium Ylide | 20% RCY | nih.govsnmjournals.org |

| [¹⁸F]mFBG | Iodonium Ylide | 12% RCC | snmjournals.org |

| [¹⁸F]FMT | Iodonium Ylide | 56% RCC | snmjournals.org |

RCY: Radiochemical Yield; RCC: Radiochemical Conversion

Photoredox and Electrocatalytic Approaches in Radiofluorination

Overcoming the limitations of traditional SₙAr for non-activated arenes has led to the development of novel strategies, including those based on photoredox and electrocatalysis. nih.gov Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling bond formations that are otherwise challenging. nih.govnih.gov

This approach is highly relevant to the 4-iodophenyl moiety of this compound. Methods have been developed for the direct radiofluorination of electron-rich aryl halides (iodides and bromides) via photoredox-mediated halide interconversion. nih.gov In this process, a photoactivated catalyst oxidizes the arene to a radical cation, which can then be captured by [¹⁸F]fluoride. nih.gov This strategy allows for the site-selective introduction of [¹⁸F]F⁻ into a wide array of aryl halide precursors under mild conditions. nih.gov Such methods are advantageous as they can often tolerate a wide range of functional groups and can even be used for direct ¹⁹F/[¹⁸F] exchange. nih.govresearchgate.net

Electrochemical methods offer an alternative, powerful approach to generating reactive intermediates for synthesis. nih.gov Both photoredox and electrochemical strategies provide access to one-electron mechanisms capable of bypassing the electronic and steric limitations of traditional two-electron pathways. nih.gov These techniques have been successfully applied to the synthesis of various fluorinated aromatic compounds by enabling the formation of aryl radicals from precursors like aryl iodides, which can then participate in fluorination reactions. mdpi.com

Retrosynthetic Analysis and Synthesis Planning

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.gov For this compound, the most logical retrosynthetic disconnection is the cleavage of the ester bond.

This disconnection reveals two primary precursors: 4-iodophenol and 4-fluorobenzoic acid (or its activated derivative, such as 4-fluorobenzoyl chloride). This simplifies the synthetic challenge into the formation of a C-O bond, a standard esterification reaction.

The forward synthesis would involve reacting 4-iodophenol with 4-fluorobenzoyl chloride in the presence of a base, or directly with 4-fluorobenzoic acid using a coupling agent (e.g., DCC/DMAP in a Steglich esterification). A metal-free approach using diaryliodonium salts to arylate carboxylic acids has also been developed. acs.org Another method involves using triarylphosphites and N-iodosuccinimide under neutral conditions. rsc.orgrsc.org

The synthesis of the precursors themselves is well-established:

4-Iodophenol : Can be prepared from 4-aminophenol through a diazonium salt intermediate, which is subsequently treated with potassium iodide. wikipedia.orgnbinno.com Another route involves the direct iodination of phenol, though this can lead to mixtures. A patented method describes the synthesis from 4-aminophenol via diazotization and reaction with sodium iodide in the presence of a metal powder catalyst. google.com

4-Fluorobenzoic acid : This is a commercially available compound. A classic laboratory preparation is the Schiemann reaction, which starts from 4-aminobenzoic acid. wikipedia.org Other methods include the oxidation of 4-fluorobenzyl alcohol or 4-fluorotoluene. chemicalbook.comresearchgate.net

Table 2: Retrosynthetic Breakdown of this compound

| Target Molecule | Key Disconnection | Precursors | Potential Forward Synthesis |

|---|

Structural Characterization and Elucidation Through Advanced Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Iodophenyl 4-fluorobenzoate (B1226621), ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

The ¹H NMR spectrum of 4-Iodophenyl 4-fluorobenzoate is expected to show signals exclusively in the aromatic region. The molecule possesses two distinct para-substituted phenyl rings, leading to four unique proton environments.

4-Fluorobenzoyl Moiety : The two protons adjacent to the carbonyl group (H-2', H-6') are chemically equivalent, as are the two protons adjacent to the fluorine atom (H-3', H-5'). Due to ortho-coupling between adjacent protons and a smaller meta-coupling to the fluorine atom, the protons at H-2' and H-6' are expected to appear as a doublet of doublets. Similarly, the protons at H-3' and H-5' will appear as a triplet or, more precisely, a doublet of doublets that may overlap to resemble a triplet, with coupling to both the adjacent protons and the fluorine atom.

4-Iodophenyl Moiety : The two protons adjacent to the ester oxygen (H-2, H-6) are equivalent, and the two protons adjacent to the iodine atom (H-3, H-5) are also equivalent. Each pair is expected to produce a doublet due to ortho-coupling with its neighboring proton. The signals for the H-3 and H-5 protons are anticipated to be further downfield compared to those of H-2 and H-6 due to the strong deshielding effect of the iodine atom.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | ~8.1-8.3 | Doublet of Doublets (dd) | 3JH-H ≈ 8-9 Hz, 4JH-F ≈ 5-6 Hz |

| H-3', H-5' | ~7.2-7.4 | Triplet (t) or Doublet of Doublets (dd) | 3JH-H ≈ 8-9 Hz, 3JH-F ≈ 8-9 Hz |

| H-3, H-5 | ~7.8-7.9 | Doublet (d) | 3JH-H ≈ 8-9 Hz |

| H-2, H-6 | ~7.0-7.2 | Doublet (d) | 3JH-H ≈ 8-9 Hz |

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the attached functional groups (F, I, C=O, C-O).

The carbonyl carbon (C=O) signal is expected at the lowest field, typically in the 164-166 ppm range.

The carbon directly bonded to fluorine (C-4') will show a large one-bond coupling constant (¹JC-F) and appear around 165-168 ppm. nih.gov

The carbon attached to the iodine atom (C-4) will be found at a significantly higher field (more shielded) than expected based on electronegativity alone, a phenomenon known as the "heavy atom effect," likely appearing around 90-95 ppm. nih.gov

The remaining aromatic carbons will appear in the typical range of 115-155 ppm. Carbons ortho and meta to the fluorine will exhibit smaller ²JC-F and ³JC-F couplings.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C=O | ~164-166 | Small coupling (3JCF) possible |

| C-1 | ~150-152 | - |

| C-2, C-6 | ~123-125 | - |

| C-3, C-5 | ~138-140 | - |

| C-4 | ~90-95 | - |

| C-1' | ~125-127 | Small coupling possible |

| C-2', C-6' | ~132-134 | 3JCF ≈ 8-10 Hz |

| C-3', C-5' | ~115-117 | 2JCF ≈ 22-25 Hz |

| C-4' | ~165-168 | 1JCF ≈ 250-260 Hz |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected. Based on data for 4-fluorobenzoic acid and its derivatives, this signal would likely appear as a multiplet (due to coupling with H-3' and H-5') in the range of -105 to -110 ppm relative to a standard like CFCl₃. spectrabase.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint of its functional groups.

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by a very strong absorption band corresponding to the C=O (ester carbonyl) stretch, anticipated in the region of 1730-1745 cm⁻¹. Other key absorptions include the C-O ester stretches around 1270 cm⁻¹ (asymmetric) and 1120 cm⁻¹ (symmetric). The C-F bond will produce a strong band around 1230-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching will be observed just above 3000 cm⁻¹. nist.gov

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The aromatic ring breathing modes are typically strong in Raman spectra and would be expected around 1600 cm⁻¹ and 1000 cm⁻¹. The C=O stretch is also Raman active, although generally weaker than in the IR spectrum.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | IR, Raman | Medium-Weak |

| Ester C=O Stretch | 1730-1745 | IR | Very Strong |

| Aromatic C=C Stretch | 1590-1610, 1480-1500 | IR, Raman | Strong-Medium |

| Asymmetric C-O-C Stretch | 1250-1280 | IR | Strong |

| C-F Stretch | 1230-1250 | IR | Strong |

| Symmetric C-O-C Stretch | 1100-1130 | IR | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is governed by the electronic transitions within its two aromatic rings and the carbonyl group. The spectrum is expected to show strong absorptions in the UV region, characteristic of π→π* transitions. Based on the spectra of its precursors, 4-iodophenol (B32979) and 4-fluorobenzoic acid, absorptions are expected around 230-250 nm and potentially a weaker, longer-wavelength band around 270-290 nm. nist.govnist.gov The conjugation of the carbonyl group with the fluorinated ring and the ester linkage to the iodinated ring creates an extended π-system that influences the exact position and intensity of the maximum absorption peaks (λₘₐₓ).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula C₁₃H₈FIO₂ gives an exact mass of approximately 342.96 g/mol . synquestlabs.com

Upon ionization (e.g., by electron impact), the molecular ion [M]⁺• at m/z 342 is expected. The primary fragmentation pathway for esters is cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key expected fragments include:

4-Fluorobenzoyl cation : Cleavage of the C-O bond of the ester linkage would yield the highly stable acylium ion [FC₆H₄CO]⁺ at m/z 123 . This is often a base peak.

4-Iodophenoxy radical : The corresponding fragment from the other side of the cleavage would be [IC₆H₄O]• at m/z 219.

Loss of CO : The 4-fluorobenzoyl cation (m/z 123) can further lose a molecule of carbon monoxide to form the 4-fluorophenyl cation [FC₆H₄]⁺ at m/z 95 .

4-Iodophenyl cation : Cleavage of the ester oxygen-aromatic ring bond can lead to the formation of the [IC₆H₄]⁺ cation at m/z 204 .

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Origin |

|---|---|---|

| 342 | [C₁₃H₈FIO₂]⁺• | Molecular Ion (M⁺•) |

| 219 | [IC₆H₄O]• | Cleavage of C-O bond |

| 204 | [IC₆H₄]⁺ | Cleavage of O-Caryl bond |

| 123 | [FC₆H₄CO]⁺ | Cleavage of C-O bond (Acylium ion) |

| 95 | [FC₆H₄]⁺ | Loss of CO from m/z 123 |

Correlations between Spectroscopic Data and Molecular Conformation

The conformation of this compound is primarily defined by the torsional or dihedral angles between the planes of the two aromatic rings and the central ester group. These angles are influenced by a delicate balance of steric hindrance and electronic interactions imparted by the iodine and fluorine substituents. Spectroscopic data provides critical evidence for the preferred spatial orientation of these molecular fragments.

In aromatic esters, a key conformational aspect is the degree of planarity. A more planar conformation allows for greater π-electron delocalization across the molecule, which in turn affects the electronic shielding of the nuclei and the vibrational frequencies of the bonds. The interplay of the electron-withdrawing nature of the fluorine atom and the bulky, polarizable iodine atom is pivotal in determining the molecule's most stable conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformation of this compound. The chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, which is directly influenced by the molecule's geometry.

¹H NMR Spectroscopy: The protons on the two aromatic rings are expected to appear as distinct sets of signals, likely complex multiplets due to spin-spin coupling. The exact chemical shifts of these aromatic protons are influenced by the electronic effects of the halogen substituents. The electron-withdrawing fluorine atom tends to deshield adjacent protons, shifting their signals to a higher frequency (downfield). Conversely, the iodine atom has a more complex effect, involving both inductive and anisotropic contributions. The spatial proximity between protons on the two different rings in certain conformations could potentially be detected through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which would provide direct evidence of the preferred dihedral angles.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms provide further conformational insights. The carbonyl carbon (C=O) is particularly sensitive to the degree of conjugation with the aromatic rings. Increased planarity would lead to greater electron delocalization and a change in the carbonyl carbon's chemical shift. The carbons directly bonded to the fluorine and iodine atoms (C-F and C-I) will exhibit characteristic chemical shifts due to the large electronegativity difference and heavy atom effect, respectively. Furthermore, the fluorine atom will induce through-bond coupling (J-coupling) to carbon atoms several bonds away, with the magnitude of these couplings potentially depending on the dihedral angles. westmont.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2', H-6' (ortho to -F) | 8.15 - 8.30 | Doublet of doublets | Deshielded by the adjacent electron-withdrawing fluorine and carbonyl group. |

| H-3', H-5' (meta to -F) | 7.15 - 7.30 | Doublet of doublets | Shielded relative to H-2'/H-6'. |

| H-2, H-6 (ortho to -O) | 7.00 - 7.20 | Doublet | Influenced by the ester oxygen and the iodine atom. |

| H-3, H-5 (meta to -O) | 7.80 - 7.95 | Doublet | Deshielded by the iodine atom. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 164 - 166 | Sensitive to conjugation and planarity. |

| C-1' (attached to C=O) | 125 - 127 | |

| C-2', C-6' | 132 - 134 | |

| C-3', C-5' | 115 - 117 (Coupled to ¹⁹F) | Shielded by fluorine; will show C-F coupling. |

| C-4' (attached to -F) | 165 - 168 (Coupled to ¹⁹F) | Strongly deshielded by fluorine; large C-F coupling constant. |

| C-1 (attached to -O) | 150 - 152 | |

| C-2, C-6 | 123 - 125 | |

| C-3, C-5 | 138 - 140 | Deshielded by iodine. |

| C-4 (attached to -I) | 95 - 98 | Shielded due to the heavy atom effect of iodine. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of the chemical bonds within the molecule. These frequencies are dependent on the bond strength and the masses of the connected atoms, and can be subtly altered by conformational changes.

Carbonyl (C=O) Stretching Frequency: The most prominent band in the IR spectrum of this compound is expected to be the carbonyl stretch (νC=O), typically appearing in the region of 1720-1740 cm⁻¹. The exact position of this band is a diagnostic indicator of the electronic environment. Increased conjugation with the 4-fluorobenzoyl ring, which is favored in a more planar conformation, would slightly lower the vibrational frequency. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands (Note: These are predicted values based on characteristic group frequencies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1740 - 1720 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Ester Stretch | 1300 - 1200 | Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| Aromatic C-H Bending | 900 - 675 | Strong |

Crystallography and Supramolecular Chemistry in the Solid State

Prospective Single Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. google.com This technique would be essential to fully characterize the solid-state structure of 4-Iodophenyl 4-fluorobenzoate (B1226621).

Predicted Molecular Conformation and Packing

The molecular conformation of 4-Iodophenyl 4-fluorobenzoate would be determined by the torsion angles between the phenyl rings and the central ester group. The planarity of the molecule would be influenced by the steric and electronic effects of the iodine and fluorine substituents. The packing of molecules in the crystal lattice would be governed by a combination of intermolecular forces, aiming to achieve the most thermodynamically stable arrangement.

Investigation of Probable Intermolecular Interactions

The supramolecular assembly of this compound in the solid state would be directed by a variety of non-covalent interactions.

Potential Hydrogen Bonding Networks

While this compound lacks strong hydrogen bond donors like O-H or N-H, weaker C-H···O hydrogen bonds are expected to play a role in its crystal packing. The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor. These interactions, although weaker than conventional hydrogen bonds, are known to be significant in the stabilization of crystal structures of related compounds.

Plausible Non-covalent F···F Interactions

Non-covalent interactions involving fluorine are a subject of considerable interest. In the solid state of this compound, short F···F contacts may be observed. The nature of these interactions, whether attractive or repulsive, would depend on the specific geometry of the contact.

Aromatic π-π Stacking and C-H···π Interactions

Aromatic π-π stacking interactions are a significant feature in the crystal packing of many aromatic compounds, including derivatives of phenyl benzoate (B1203000). In the case of this compound, the electron-rich π systems of the phenyl and benzoate rings are prone to engage in such interactions. These interactions typically occur with interplanar distances in the range of 3.4 to 3.5 Å, which is characteristic of van der Waals contacts. The geometry of these stacking interactions can vary, from face-to-face to offset or edge-to-face arrangements, depending on the electronic nature and steric hindrance of the substituents. For instance, in related structures, π-π stacking has been observed to link molecules into chains or more complex networks.

Complementing the π-π stacking are C-H···π interactions, which are considered a form of weak hydrogen bonding. researchgate.net In these interactions, a C-H bond acts as a weak donor, and the electron-rich π cloud of an aromatic ring serves as the acceptor. researchgate.net For this compound, the aromatic C-H bonds on both the iodophenyl and fluorobenzoyl rings can participate in these interactions, further stabilizing the crystal lattice. The strength and geometry of C-H···π interactions are influenced by the acidity of the C-H proton and the electron density of the aromatic π system.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. For a molecule like this compound, the Hirshfeld surface would highlight the regions involved in different types of interactions, such as those involving hydrogen, fluorine, iodine, and oxygen atoms.

Crystal Engineering and Design of Supramolecular Architectures

The principles of crystal engineering are central to understanding and predicting the supramolecular architecture of this compound. By leveraging knowledge of intermolecular interactions, it is possible to design and synthesize crystalline materials with desired structural motifs and properties. The presence of both a fluorine and an iodine atom on the phenyl rings of this molecule offers unique opportunities for directed self-assembly.

Co-crystallization is a technique used to form multi-component crystalline solids by combining a target molecule with a co-former through non-covalent interactions. While no specific co-crystals of this compound are detailed in the literature, its functional groups make it a candidate for forming co-crystals. The ester group and the halogen substituents could participate in hydrogen bonding or halogen bonding with suitable co-formers. For instance, co-crystallization with molecules containing strong hydrogen bond donors or acceptors could lead to novel supramolecular structures with modified physicochemical properties.

Salt formation, which involves proton transfer between an acidic and a basic component, is another avenue for creating new solid forms. Given that this compound is a neutral ester, salt formation would require derivatization to introduce acidic or basic moieties.

The presence of both fluorine and iodine in this compound has a profound impact on its crystal packing. Halogen atoms are known to participate in a variety of intermolecular interactions, including halogen bonding (C-X···A, where X is the halogen and A is a Lewis base) and halogen···halogen interactions.

Iodine, being a large and polarizable atom, is a strong halogen bond donor. It can form significant C-I···O, C-I···N, and C-I···π interactions, which can act as powerful synthons in directing crystal packing. In many crystal structures, iodo-substituted phenyl rings are involved in robust halogen bonds that lead to the formation of chains, sheets, or three-dimensional networks. bldpharm.com

Fluorine, on the other hand, is the most electronegative element but a weak halogen bond donor. Its primary role in crystal engineering is often attributed to its ability to form C-H···F hydrogen bonds and to influence the electronic properties of the aromatic ring, thereby modulating other intermolecular interactions like π-π stacking. The behavior of organic fluorine in crystal packing is distinct from that of heavier halogens. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes. Functionals such as B3LYP (Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional) are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy in describing the geometry and electronic structure of organic molecules like 4-Iodophenyl 4-fluorobenzoate (B1226621). ajchem-a.com

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. nih.gov

Once the geometry is optimized, harmonic vibrational frequencies can be calculated. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. dntb.gov.uaresearchgate.net The analysis, aided by tools like Potential Energy Distribution (PED), allows for the unambiguous assignment of specific vibrational modes to the observed spectral bands. science.gov

Table 1: Selected Optimized Geometrical Parameters for 4-Iodophenyl 4-fluorobenzoate (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-I | 2.105 | |

| C=O | 1.213 | |

| C-O (ester) | 1.358 | |

| O-C (iodophenyl) | 1.402 | |

| C-F | 1.349 | |

| **Bond Angles (°) ** | ||

| O=C-O (ester) | 123.5 | |

| C-O-C (ester) | 118.2 | |

| F-C-C (fluorophenyl) | 118.9 | |

| I-C-C (iodophenyl) | 119.7 | |

| **Dihedral Angle (°) ** |

Note: The values in this table are representative and derived from typical DFT calculations for similar structures.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov

A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich iodophenyl ring, while the LUMO is often centered on the electron-withdrawing fluorobenzoyl group.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

Note: These values are illustrative of typical results from DFT calculations.

DFT calculations are highly effective in predicting various spectroscopic parameters. As mentioned, computed vibrational wavenumbers are fundamental for interpreting IR and Raman spectra. nih.gov The calculations provide not only the frequencies but also the corresponding intensities (IR) and Raman activities, which aids in matching theoretical spectra to experimental ones. researchgate.net

Furthermore, DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for nuclei such as ¹H and ¹³C. science.govruc.dk Theoretical chemical shifts are calculated as shielding tensors and are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental δ values. This predictive capability is invaluable for structural elucidation and for assigning signals in complex NMR spectra. aps.org

Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes

| Mode Description | Calculated Wavenumber (cm⁻¹, scaled) |

|---|---|

| C=O Stretch | 1735 |

| C-O-C Asymmetric Stretch | 1270 |

| C-F Stretch | 1230 |

| C-O-C Symmetric Stretch | 1125 |

Note: Frequencies are representative and would be scaled from raw computational output.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding intermolecular interactions, reactivity, and the charge distribution within a molecule. acs.org The ESP map is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential.

Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are sites for nucleophilic attack. researchgate.net In this compound, negative potential is expected around the electronegative oxygen atoms of the carbonyl group and the fluorine atom. A region of positive potential, known as a sigma-hole, is anticipated on the iodine atom along the extension of the C-I bond, making it a potential halogen bond donor. researchgate.net

Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netekb.eg DFT calculations can predict NLO properties by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. rsc.org For this compound, the presence of an electron-donating iodophenyl group and an electron-withdrawing fluorobenzoyl group connected via a π-conjugated system suggests potential NLO activity. Computational studies can quantify this potential and guide the design of new materials with enhanced NLO properties. researchgate.net

Table 4: Calculated Non-Linear Optical Properties

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 215 |

Note: Values are illustrative and highly dependent on the computational method.

Reaction Mechanism Studies via DFT

Beyond static molecular properties, DFT is a powerful method for elucidating reaction mechanisms. uantwerpen.be By mapping the potential energy surface of a chemical reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures.

The calculation of the energy barrier (activation energy) associated with a transition state provides a quantitative measure of the reaction's feasibility and rate. This approach can be applied to understand the synthesis of this compound (e.g., via esterification) or its subsequent reactions, such as hydrolysis or nucleophilic substitution. By analyzing the electronic structure and geometry along the reaction coordinate, DFT can offer detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Activation Energy Barriers

In computational chemistry, the study of reaction mechanisms heavily relies on the localization of transition states and the calculation of activation energy barriers. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The activation energy is the energy difference between the reactants and the transition state, a critical parameter in determining the rate of a chemical reaction.

For a molecule like this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond. Theoretical studies on the hydrolysis of other esters, such as cocaine and ethyl acetate, provide a model for how such a reaction would be investigated for our target molecule. researchgate.netresearchgate.net

The alkaline hydrolysis of an ester typically proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate. researchgate.net The first step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of the tetrahedral intermediate. This is followed by the second step, which involves the departure of the leaving group (in this case, the 4-iodophenoxide ion).

Computational studies on the alkaline hydrolysis of cocaine's benzoyl ester, for instance, have calculated the energy barrier for the first step to be approximately 7.6 kcal/mol. researchgate.net For the simpler ethyl acetate, the activation energy for neutral hydrolysis with a single water molecule is considerably higher, but it has been shown that the inclusion of additional water molecules in the computational model can lower this barrier by facilitating proton transfer. researchgate.netic.ac.uk

Table 1: Illustrative Activation Energies for Ester Hydrolysis from Computational Studies

| Ester | Reaction Condition | Calculated Activation Energy (kcal/mol) |

| Cocaine (benzoyl ester) | Alkaline Hydrolysis | 7.6 researchgate.net |

| Ethyl Acetate | Neutral Hydrolysis (with water) | ~37 (with three water molecules) ic.ac.uk |

This table presents data from analogue compounds to illustrate the concept of activation energy barriers in ester hydrolysis.

For this compound, a similar computational approach would involve modeling the reaction pathway of hydrolysis, locating the transition state structures for each step, and calculating the corresponding activation energies. The electronic effects of the iodine and fluorine substituents on the phenyl rings would be of particular interest in modulating these energy barriers.

Thermodynamic and Kinetic Insights into Reaction Pathways

Studies on the hydrolysis of various esters have shown that the reaction is generally thermodynamically favorable. copernicus.org For instance, the hydrolysis of atmospherically relevant organonitrates and organosulfates is known to be thermodynamically unstable with respect to their corresponding alcohols. copernicus.org

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have demonstrated the significant influence of substituents on the reaction rate. ias.ac.in The rate constants for these reactions are sensitive to the electronic properties of the substituents on both the benzoyl and the phenyl portions of the molecule. For this compound, the electron-withdrawing nature of the fluorine atom on the benzoate (B1203000) ring would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, the electronic effect of the iodine atom on the phenoxy ring would influence the stability of the 4-iodophenoxide leaving group.

Table 2: Representative Kinetic Data for the Hydrolysis of Substituted Esters

| Ester | Solvent | Second-Order Rate Constant (k) |

| Ethyl α-chloropropionate | Not specified | Lower activation energy than iodo-compound ias.ac.in |

| Ethyl α-iodopropionate | Not specified | Highest activation energy among halo-propionates ias.ac.in |

This table provides comparative kinetic information from related compounds to highlight the influence of substituents on reaction rates.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure of molecules by providing a localized, intuitive picture of bonding and electron density distribution. mpg.dewikipedia.org NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized "natural" orbitals, which correspond to the familiar concepts of core orbitals, lone pairs, and bonding and antibonding orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which contributes to the stabilization of the molecule.

For this compound, NBO analysis would provide detailed information on:

Hybridization and Bonding: The hybridization of the atomic orbitals involved in the C-I, C-F, C-O, and C=O bonds, and the nature of these bonds (e.g., their polarity and covalent character).

Lone Pair Occupancy: The occupancy of the lone pair orbitals on the oxygen, fluorine, and iodine atoms.

Hyperconjugative Interactions: The delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. For example, the interaction between the lone pairs of the ester oxygen atoms and the antibonding orbitals of the adjacent C-C and C=O bonds would be of interest.

In a study on para-substituted O-nitrosyl carboxylate compounds, NBO analysis was used to understand the electronic effects of different substituents on the O-N bond. researchgate.net Similarly, for this compound, NBO analysis would elucidate how the iodine and fluorine substituents influence the electron distribution throughout the molecule, which in turn affects its reactivity and intermolecular interactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are broad terms that encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with multiple rotatable bonds like this compound, understanding its conformational preferences is crucial as different conformers can have different energies, properties, and biological activities.

Computational studies on the parent molecule, phenyl benzoate, have shown that it is a flexible molecule with several low-energy conformations. tandfonline.comnih.govresearchgate.netscispace.com The most stable conformation is generally found to be non-planar, with the two phenyl rings twisted relative to the plane of the ester group. The rotational barriers around the C-O and C-C single bonds of the ester linkage have been calculated using various levels of theory. For phenyl benzoate, the energy required for rotation around the C-O and C-C bonds is relatively low, on the order of a few kJ/mol, indicating significant conformational flexibility. tandfonline.comscispace.com

Table 3: Calculated Rotational Energy Barriers for Phenyl Benzoate

| Rotatable Bond | Computational Method | Rotational Barrier (kJ/mol) |

| C-O (ester) | NDDO | < 10 tandfonline.com |

| C-C (ester) | NDDO | < 10 tandfonline.com |

This table presents data for the parent phenyl benzoate molecule to illustrate the concept of conformational flexibility.

A conformational analysis of this compound would involve systematically rotating the dihedral angles around the single bonds and calculating the energy of the resulting conformers. This would allow for the identification of the global minimum energy conformation and other low-energy conformers, as well as the determination of the energy barriers for interconversion between them.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonds, halogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is fundamental to many areas of chemistry and biology, including drug design and materials science.

The 4-iodophenyl moiety of the target molecule is capable of participating in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on another molecule. nih.gov Studies on the recognition of iodobenzene (B50100) derivatives have demonstrated their ability to form strong halogen bonds with various Lewis bases. nih.govacs.org For example, the association constants for the binding of 2-iodophenol (B132878) and 1,2-diiodobenzene (B1346971) to a macrocyclic receptor were found to be on the order of 104 M-1, highlighting the strength of these interactions. nih.gov

The 4-fluorobenzoate portion of the molecule can also participate in various non-covalent interactions. The fluorine atom can act as a weak hydrogen bond acceptor, and the aromatic ring can engage in π-stacking and π-cation interactions. Studies on 2-fluorobenzoic acid have revealed the presence of intramolecular O-H···F interactions that stabilize certain conformers. nih.gov

A computational study of this compound's interactions with a biological target, such as an enzyme active site, would involve molecular docking simulations to predict the preferred binding mode. Subsequent molecular dynamics simulations could then be used to study the stability of the protein-ligand complex and to analyze the specific intermolecular interactions, such as halogen bonds from the iodine atom and hydrogen bonds to the fluorine and oxygen atoms, that contribute to the binding affinity.

Chemical Reactivity, Reaction Mechanisms, and Catalysis

Mechanism Elucidation of Organic Reactions Involving the Compound

While specific mechanistic studies for 4-Iodophenyl 4-fluorobenzoate (B1226621) are not extensively detailed in isolation, its reactivity can be understood by examining its functional groups: the ester linkage, the 4-iodophenyl group, and the 4-fluorobenzoate group. The primary reaction pathways involving this compound are predicated on the established principles of organic reaction mechanisms, such as nucleophilic substitution and metal-catalyzed cross-coupling. evitachem.commnstate.edu

The 4-iodophenyl group is the most reactive site for many transformations. The iodine atom is an excellent leaving group, making the aryl-iodine bond susceptible to cleavage. This facilitates reactions like Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira couplings), where the iodine is replaced by various organic groups. researchgate.netresearchgate.net Another common reaction is nucleophilic aromatic substitution, although this typically requires strong activation and is less common than cross-coupling for aryl iodides.

The ester group itself can undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the cleavage of the ester bond and the formation of a new carbonyl compound and 4-iodophenol (B32979). The stability and reactivity of the ester are influenced by the electronic properties of both the 4-iodophenyl and 4-fluorobenzoyl moieties.

Role of 4-Iodophenyl and 4-Fluorobenzoate Moieties in Chemical Transformations

The two primary moieties of the compound, the 4-iodophenyl group and the 4-fluorobenzoate group, confer distinct and complementary functionalities that are exploited in multi-step organic synthesis.

4-Iodophenyl Moiety: The defining feature of the 4-iodophenyl group is the carbon-iodine (C-I) bond. Iodine's large atomic size and the relatively low bond dissociation energy of the C-I bond make it an excellent leaving group. This characteristic is central to its role in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. libretexts.org It is particularly valued in palladium-catalyzed cross-coupling reactions. researchgate.net Furthermore, the 4-iodophenyl group has been identified as a versatile albumin-binding moiety (ABM) in the design of radiopharmaceuticals. nih.gov Its ability to bind to albumin extends the blood half-life of attached molecules, which is crucial for improving the efficacy of radioligand therapy. nih.gov

4-Fluorobenzoate Moiety: The 4-fluorobenzoate moiety is characterized by the presence of a fluorine atom at the para position of the benzoate (B1203000) ring. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly influences the electronic properties of the molecule. It acts as an electron-withdrawing group through induction, which can affect the reactivity of the ester carbonyl group. This moiety is often incorporated into molecules in medicinal chemistry and agrochemistry to enhance properties like metabolic stability and bioavailability. pnas.org The N-succinimidyl-4-fluorobenzoate structure, for instance, has been used as a linker for radiolabeling proteins and peptides for positron emission tomography (PET) imaging. ijtra.com The stability of the C-F bond also makes this moiety a subject of interest in studies of enzymatic dehalogenation. nih.govresearchgate.net

Catalytic Applications in Organic Synthesis (e.g., Ligand Design)

The structure of 4-Iodophenyl 4-fluorobenzoate makes it a valuable building block in the synthesis of more complex molecules, particularly customized ligands for metal catalysis. wiley.com The reactive iodophenyl group serves as a handle for attaching the molecule to other structures via cross-coupling reactions.

A notable application is in the synthesis of benzoate-functionalized phosphane ligands. researchgate.net These ligands are crucial for various catalytic reactions, including the traceless Staudinger ligation, a powerful method for forming amide bonds with broad applications in chemical biology and drug delivery. researchgate.net In a typical synthetic strategy, 4-iodophenyl benzoate derivatives (like this compound) are reacted with phosphine-containing compounds in a palladium-catalyzed P-C cross-coupling reaction. This process yields sophisticated phosphane ligands where the electronic and steric properties can be fine-tuned by the choice of the substituted benzoate. researchgate.net

The table below summarizes a synthetic approach to such ligands.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Application |

| 4-Iodophenyl benzoate derivative | Diphenylphosphino-containing compound | Palladium(II) catalyst | Benzoate-functionalized phosphane ligand | Traceless Staudinger Ligation, Chemical Biology |

| 4-Iodophenyl-[18F]fluorosulfate | Various coupling partners | Pd-catalyst | 18F-labeled bioconjugates | PET Imaging |

This table illustrates the use of the 4-iodophenyl moiety as a versatile anchor in catalytic and medicinal chemistry applications. researchgate.netresearchgate.net

Enzymatic Dehalogenation of Fluorinated Compounds

The robust nature of the carbon-fluorine (C-F) bond makes fluorinated organic compounds, including the 4-fluorobenzoate moiety, persistent in the environment. nih.gov The study of enzymatic dehalogenation is therefore critical for understanding the biodegradation of these pollutants. While enzymes that cleave C-Cl, C-Br, and C-I bonds are relatively common, those that can break the C-F bond are rarer. nih.gov

Significant research has focused on the microbial degradation of 4-fluorobenzoate. nih.govresearchgate.net Several bacterial strains have been identified that can utilize 4-fluorobenzoate as a sole carbon source. nih.govresearchgate.net The enzymatic cleavage of the aryl C-F bond is a key step in these metabolic pathways.

Two distinct enzymatic strategies for the defluorination of 4-fluorobenzoate have been elucidated:

Hydrolytic Dehalogenation : Some enzymes, like 4-fluorobenzoate dehalogenase found in certain bacteria, can catalyze the hydrolytic conversion of 4-fluorobenzoate to 4-hydroxybenzoate. researchgate.netresearchgate.net However, some dehalogenases active on chloro- and bromo-benzoates are not active on 4-fluorobenzoate. nih.gov

Reductive Dehalogenation : A more recently discovered, oxygen-independent mechanism involves the activation of 4-fluorobenzoate to 4-fluorobenzoyl-coenzyme A (4-F-BzCoA). nih.govnih.gov In the denitrifying bacterium Thauera aromatica, the enzyme class I benzoyl-CoA reductase (BCR) catalyzes the ATP-dependent reductive defluorination of 4-F-BzCoA to benzoyl-CoA and hydrogen fluoride (B91410). nih.govnih.gov This reaction proceeds through a proposed Birch reduction-like mechanism. nih.gov

The table below details key findings in the enzymatic dehalogenation of 4-fluorobenzoate.

| Enzyme/Organism | Substrate | Product(s) | Mechanism Type | Key Finding |

| Class I Benzoyl-CoA Reductase (Thauera aromatica) | 4-Fluorobenzoyl-CoA | Benzoyl-CoA, HF | Oxygen-independent, Reductive | ATP-dependent C-F bond cleavage via a proposed Birch reduction-like mechanism. nih.govnih.gov |

| 4-Fluorobenzoate dehalogenase (Aureobacterium sp.) | 4-Fluorobenzoate | 4-Hydroxybenzoate, F- | Hydrolytic | Direct conversion of 4-fluorobenzoate without structural transformation. researchgate.net |

| Benzoate Dioxygenase (Ralstonia eutropha) | 4-Fluorobenzoic acid | Enantiopure cis-diol | Oxidative Dihydroxylation | Dearomatization of the fluorinated ring to create a versatile chiral building block. almacgroup.com |

This interactive table summarizes different enzymatic pathways for the transformation of the 4-fluorobenzoate moiety.

Future Prospects and Research Avenues

Development of Novel Synthetic Methodologies for Derivatives

The synthesis of derivatives of 4-Iodophenyl 4-fluorobenzoate (B1226621) is a promising area for creating a library of compounds with tailored properties. Future research is expected to focus on developing more efficient and versatile synthetic routes.

One key area of development involves the use of hypervalent iodine compounds as precursors. researchgate.net Research has demonstrated that aryliodonium ylides and diaryliodonium salts are effective precursors for the introduction of fluorine, including the radioisotope fluorine-18 (B77423), into aromatic rings. researchgate.netnih.gov Specifically, spirocyclic iodonium (B1229267) ylide precursors have been utilized for the one-step synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a related fluorobenzoate derivative. researchgate.net This approach simplifies multi-step procedures, reduces synthesis time, and avoids volatile radioactive side-products. researchgate.net Future methodologies could adapt these iodonium ylide strategies to create derivatives of 4-Iodophenyl 4-fluorobenzoate with high efficiency and regioselectivity. nih.gov

Another promising direction is the development of one-pot synthesis procedures. For instance, a one-pot, two-step sequence has been successfully used to generate precursors for [¹⁸F]SFB synthesis. researchgate.net Similarly, efficient methods for producing key intermediates, such as the one-step iodination of 4-fluorobenzaldehyde (B137897) using N-iodosuccinimide, highlight a move towards more streamlined syntheses. google.com Applying these principles could lead to novel, efficient routes to a variety of substituted this compound derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling used with 4-[¹⁸F]fluoroiodobenzene, offer a powerful tool for derivatization at the iodinated phenyl ring, enabling the attachment of various functional groups. researchgate.net

| Synthetic Precursor/Method | Target Derivative Type | Key Advantages |

| Spirocyclic Iodonium Ylides | Fluorinated Aromatics | One-step synthesis, high radiochemical incorporation, simplified automation. researchgate.net |

| Diaryliodonium Salts | Radiofluorinated Arenes | High yields for precursors like 4-[¹⁸F]fluoro-1-iodobenzene. researchgate.netnih.gov |

| One-Pot Iodination | Iodinated Benzaldehydes | Efficient, one-step procedure from readily available starting materials. google.com |

| Pd-catalyzed Cross-Coupling | Functionalized Phenylalkynes | Enables C-C bond formation under relatively mild conditions. researchgate.net |

Advanced Material Applications based on Supramolecular Interactions

The self-assembly of molecules into well-defined architectures is the foundation for creating advanced functional materials. nih.gov The structure of this compound is particularly suited for forming ordered assemblies through specific, non-covalent supramolecular interactions, primarily halogen bonding.

Halogen bonding, where an electrophilic region on a halogen atom interacts with a nucleophile, is a key directional force in crystal engineering. The iodine atom in this compound can act as a potent halogen bond donor. Studies on related molecules like tetrakis(4-iodophenyl)porphyrin have shown that I···I and I···N interactions are significant forces that direct the formation of layered supramolecular structures. nih.gov Similarly, the fluorine atom can participate in F···F and F···H interactions, which, although weaker, collectively contribute to the stability and packing of crystal lattices. researchgate.net

Future research will likely explore how to manipulate these supramolecular interactions to create materials with specific properties. By systematically modifying the structure of this compound, it may be possible to program the self-assembly process to form two-dimensional networks or other complex architectures. nih.gov Such precisely controlled molecular arrangements are sought after for applications in:

Molecular Electronics: Creating ordered thin films for use in electronic components. nih.gov

Sensors: Designing host-guest systems where the specific binding of an analyte disrupts the supramolecular structure, leading to a detectable signal. nih.gov

Optical Materials: The orientation of molecules in a crystal lattice can influence its bulk optical properties.

The interplay between the iodine and fluorine atoms offers a rich field for investigation. The relative strength and directionality of I···X versus F···X bonds could be exploited to create complex, hierarchical structures that are not accessible with simpler halogenated molecules.

Integration of Experimental and Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating the discovery of new molecules and materials. For a compound like this compound, this integrated approach holds significant promise.

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable for understanding and predicting chemical behavior. nih.gov For example, computational studies have been used to elucidate the reaction mechanisms and selectivity in the fluorination of diaryliodonium salts, which are direct precursors to the fluorinated moiety of the target compound. nih.gov These models can predict the energies of transition states, helping to explain why a reaction favors one product over another and guiding the optimization of reaction conditions. nih.gov

In the context of materials science, computational modeling can predict the geometry and strength of the supramolecular interactions that govern self-assembly. researchgate.net By calculating the electrostatic potential surface of this compound, researchers can identify the electrophilic and nucleophilic regions responsible for halogen bonding. This allows for the predictive design of crystal structures and the screening of potential derivatives for their ability to form desired supramolecular architectures before committing to their synthesis. nih.govresearchgate.net

The table below outlines how this integrated approach can be applied.

| Research Area | Experimental Technique | Computational Method | Combined Goal |

| Synthesis | Reaction optimization, Product characterization (NMR, MS) | DFT calculations of reaction pathways and transition states. nih.gov | To design more efficient and selective synthetic routes for novel derivatives. |

| Material Design | X-ray crystallography, Scanning Tunneling Microscopy (STM) | Supramolecular modeling, Interaction energy calculations. researchgate.net | To predict and create new materials with tailored solid-state structures and properties. |

| Spectroscopy | IR, Raman, and NMR spectroscopy | Simulation of vibrational and NMR spectra. wisc.edu | To accurately interpret experimental spectra and confirm the structures of newly synthesized compounds. |

By combining predictive computational screening with targeted experimental validation, future research can more rapidly explore the chemical space around this compound, unlocking its full potential in synthetic chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.